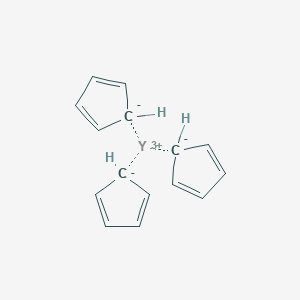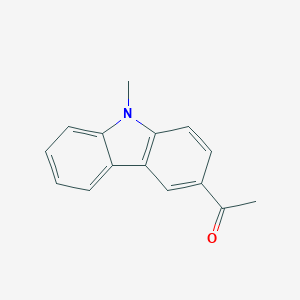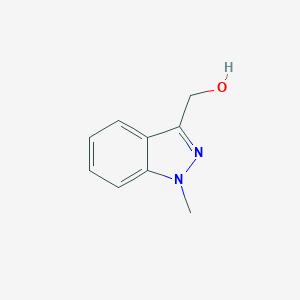
(1-methyl-1H-indazol-3-yl)methanol
Vue d'ensemble
Description
(1-methyl-1H-indazol-3-yl)methanol is a chemical compound with specific structural and chemical properties. While the exact details of this compound are not extensively documented, we can infer its characteristics based on related compounds and general chemical principles.
Synthesis Analysis
While there isn't specific information on the synthesis of (1-methyl-1H-indazol-3-yl)methanol, similar compounds have been synthesized and characterized using techniques like NMR, IR, MS spectra, and X-ray diffraction crystallography. For instance, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was achieved and confirmed using these methods (Dong & Huo, 2009).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as (13-Methyl-1,4,7,8,13,13b-hexahydro[1',2']oxazepino[2',3':1,2]pyrido[3,4-b]indol-1-yl)methanol, reveals that these molecules adopt almost planar conformations except for certain rings, and are stabilized by intermolecular hydrogen bonds and interplanar stacking interactions (Ohishi et al., 1995).
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds involve various synthesis techniques and rearrangements. For example, the synthesis of (3,5-Aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3- triazol-4-yl)methanones involved Dimroth rearrangement (Cao, Quan, & Dong, 2008).
Physical Properties Analysis
Physical properties such as melting points, crystal structure, and density can be inferred from related studies. For instance, the physical characterization of compounds like (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol was achieved through methods like single-crystal X-ray diffraction (Yuan, Li, Zhang, & Yuan, 2017).
Chemical Properties Analysis
Chemical properties of (1-methyl-1H-indazol-3-yl)methanol can be deduced from studies on similar molecules. For example, the study of (1-methyl-1H-imidazol-2-yl)methanol derivatives provided insights into the conversion into carbonyl compounds, suggesting the potential chemical behaviors of similar molecules (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Applications De Recherche Scientifique
Synthesis and Application of Imidazole Derivatives : The study by Ohta et al. (1987) discusses the synthesis of (1-methyl-1H-imidazol-2-yl) methanol derivatives, which are closely related to (1-methyl-1H-indazol-3-yl)methanol. These derivatives are convertible into carbonyl compounds, indicating their potential use as synthons in organic synthesis (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Methanol as a Hydrogen Source and C1 Synthon : Sarki et al. (2021) describe the use of methanol, a key component in the synthesis of (1-methyl-1H-indazol-3-yl)methanol, as a hydrogen source and C1 synthon in chemical synthesis. This research highlights the broader context of methanol's role in organic synthesis (Sarki, Goyal, Tyagi, Puttaswamy, Narani, Ray, & Natte, 2021).
Catalysis of Huisgen 1,3-Dipolar Cycloadditions : A study by Ozcubukcu et al. (2009) explores the use of a tris(triazolyl)methanol-Cu(I) structure as a catalyst in Huisgen 1,3-dipolar cycloadditions. The efficiency of this catalyst in organic reactions provides insights into the potential uses of related compounds, such as (1-methyl-1H-indazol-3-yl)methanol (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Electrochemical Utilization of Methanol in Synthesis : The research by Liu, Xu, and Wei (2021) on the electrochemical utilization of methanol in synthesizing 2,3-dihydroquinazolin-4(1H)-one underlines the importance of methanol in modern organic synthesis, relevant to the production of (1-methyl-1H-indazol-3-yl)methanol derivatives (Liu, Xu, & Wei, 2021).
Study of Addition Mechanism of 1H-Indazole to Formaldehyde : Alkorta et al. (2022) provide insights into the reaction mechanisms of NH-indazoles with formaldehyde, leading to the formation of N1-CH2OH derivatives. Understanding these mechanisms is crucial for applications in synthesizing related compounds like (1-methyl-1H-indazol-3-yl)methanol (Alkorta, Claramunt, Elguero, Gutiérrez‐Puebla, Monge, Reviriego, & Roussel, 2022).
Safety And Hazards
Propriétés
IUPAC Name |
(1-methylindazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEYZHACDFMRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428165 | |
| Record name | (1-methyl-1H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indazol-3-yl)methanol | |
CAS RN |
1578-96-7 | |
| Record name | (1-methyl-1H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




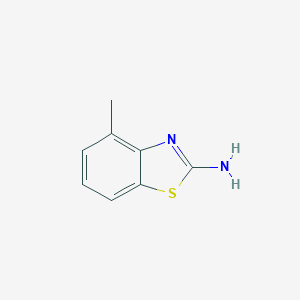




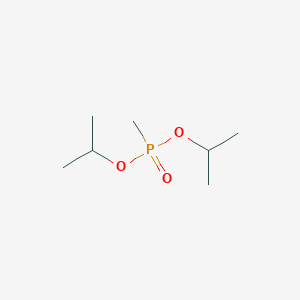
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)
